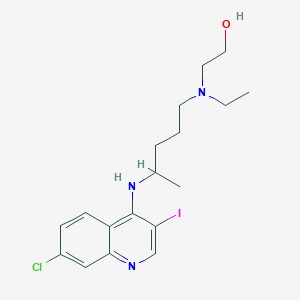

7-Chloro-3-iodo Hydroxychloroquine

Description

Contextual Background of 4-Aminoquinoline (B48711) Derivatives in Chemical Biology

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. wikipedia.orgfrontiersin.orgnih.gov Compounds bearing this motif have demonstrated a broad spectrum of biological activities, including antimalarial, anti-inflammatory, antiviral, and anticancer properties. nih.govfrontiersin.orgnih.gov Chloroquine (B1663885) and hydroxychloroquine (B89500) are prominent examples of 4-aminoquinoline-based drugs that have been in clinical use for decades. nih.govwikipedia.orgnih.gov Their mechanism of action, though not fully elucidated, is believed to involve the disruption of lysosomal function and interference with nucleic acid synthesis. nih.govdrugbank.comnih.gov The versatility of the 4-aminoquinoline core allows for extensive structural modifications, enabling the synthesis of analogues with tailored properties and potentially enhanced therapeutic efficacy. nih.govnih.gov

Rationale for Investigating Halogenated Hydroxychloroquine Analogues

The introduction of halogen atoms into drug molecules is a common strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic profiles. mdpi.com Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of hydroxychloroquine, the addition of a second halogen, such as iodine, to the quinoline (B57606) ring presents an opportunity to create analogues with novel properties. The investigation into compounds like 7-Chloro-3-iodo Hydroxychloroquine is driven by the hypothesis that such modifications could lead to derivatives with altered biological activity, potentially overcoming resistance mechanisms observed with existing 4-aminoquinoline drugs or exhibiting new therapeutic applications. nih.govnih.gov

Current Research Landscape and Unaddressed Scientific Questions for this compound

The primary focus of research on this compound has been its role as a reference standard and impurity in the manufacturing of hydroxychloroquine. chemicalbook.comlgcstandards.com Its synthesis is often linked to the synthesis of hydroxychloroquine itself, with 4,7-dichloro-3-iodoquinoline (B1610487) serving as a key intermediate. lookchem.com While its chemical properties have been characterized to some extent, a comprehensive understanding of its biological activity and therapeutic potential remains largely unexplored. Key unaddressed scientific questions include:

What is the full spectrum of biological activity of this compound beyond its relationship to hydroxychloroquine?

How does the presence of the iodine atom at the 3-position specifically alter its interaction with biological targets compared to hydroxychloroquine?

Could this compound or similar halogenated analogues offer advantages in treating diseases where 4-aminoquinolines have shown promise, such as malaria, autoimmune disorders, or even certain cancers?

Further investigation is required to elucidate the unique pharmacological profile of this compound and to determine if its structural modifications translate into clinically relevant benefits.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-((4-((7-Chloro-3-iodoquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol | synzeal.com |

| CAS Number | 161618-30-0 | synzeal.comchemicalbook.com |

| Molecular Formula | C18H25ClIN3O | synzeal.comlgcstandards.com |

| Molecular Weight | 461.77 g/mol | synzeal.comlgcstandards.commolcan.com |

| Boiling Point (Predicted) | 562.6±50.0 °C | chemicalbook.com |

| Density (Predicted) | 1.501±0.06 g/cm3 | chemicalbook.com |

| pKa (Predicted) | 14.76±0.10 | chemicalbook.com |

| Appearance | Light Yellow to Yellow Oil | chemicalbook.com |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | chemicalbook.com |

| Storage Temperature | -20°C | lgcstandards.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25ClIN3O |

|---|---|

Molecular Weight |

461.8 g/mol |

IUPAC Name |

2-[4-[(7-chloro-3-iodoquinolin-4-yl)amino]pentyl-ethylamino]ethanol |

InChI |

InChI=1S/C18H25ClIN3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(19)11-17(15)21-12-16(18)20/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |

InChI Key |

RVVNAAFWULFWKL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1I)Cl)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 7 Chloro 3 Iodo Hydroxychloroquine

Strategies for the Chemical Synthesis of Halogenated Quinoline (B57606) Scaffolds

The synthesis of halogenated quinoline scaffolds is a cornerstone of medicinal chemistry, providing precursors for a vast array of pharmacologically active molecules. The 7-chloroquinoline (B30040) core is a key structural motif in both Chloroquine (B1663885) and Hydroxychloroquine (B89500). nih.gov General methods for the synthesis of the quinoline ring system often involve the Skraup synthesis or its variations, where an aniline (B41778) is reacted with glycerol (B35011) and an acid catalyst. youtube.comucsf.edu For the specific synthesis of 4,7-dichloroquinoline (B193633), a common starting material for Hydroxychloroquine, a multi-step process is typically employed. This can begin with 3-chloroaniline (B41212) and ethoxymethylenemalonic ester to form an intermediate that undergoes high-temperature heterocyclization. stackexchange.com Subsequent hydrolysis, decarboxylation, and treatment with a chlorinating agent like phosphorus oxychloride yield the desired 4,7-dichloroquinoline. stackexchange.com

The introduction of halogens at other positions of the quinoline ring can be achieved through various regioselective halogenation reactions. For instance, direct C-H iodination of quinolines at the C3 position can be accomplished using molecular iodine under metal-free conditions, often proceeding through a radical intermediate. acs.orgrsc.orgrsc.org Other methods for synthesizing 2-halogenated quinolines involve the halide-mediated intramolecular cyclization of o-alkynylaryl isocyanides. oup.com The choice of the halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity. For example, the use of trihaloisocyanuric acid has been reported for the metal-free, regioselective C5-H halogenation of 8-substituted quinolines. rsc.org

| Synthetic Strategy | Description | Key Reagents | Reference(s) |

| Skraup Synthesis | Reaction of an aniline with glycerol and an acid catalyst to form the quinoline ring. | Aniline, Glycerol, Acid Catalyst | youtube.comucsf.edu |

| From 3-chloroaniline | Synthesis of 4,7-dichloroquinoline starting from 3-chloroaniline. | 3-chloroaniline, Ethoxymethylenemalonic ester, Phosphorus oxychloride | stackexchange.com |

| C3-Iodination | Direct C-H iodination of the quinoline ring at the C3 position. | Molecular Iodine | acs.orgrsc.orgrsc.org |

| C5-Halogenation | Regioselective C5-H halogenation of 8-substituted quinolines. | Trihaloisocyanuric acid | rsc.org |

| Cyclization of Isocyanides | Synthesis of 2-halogenated quinolines via intramolecular cyclization. | o-alkynylaryl isocyanides, Halide source | oup.com |

Development of Targeted Synthetic Routes for 7-Chloro-3-iodo Hydroxychloroquine

While this compound is primarily known as an impurity, a targeted synthetic route would be essential for obtaining it as a reference standard for analytical purposes. synzeal.comchemwhat.ir A plausible synthetic approach would involve the initial synthesis of a 7-chloro-3-iodo-4-aminoquinoline precursor, followed by the attachment of the hydroxyethylamino side chain.

The synthesis of the di-halogenated quinoline core could potentially be achieved by first performing a regioselective iodination at the C3 position of a 7-chloroquinoline derivative. acs.orgrsc.orgrsc.org For example, 7-chloro-4-hydroxyquinoline (B73993) could be subjected to an iodination reaction, followed by chlorination of the hydroxyl group to yield 4,7-dichloro-3-iodoquinoline (B1610487). Alternatively, direct iodination of 4,7-dichloroquinoline could be explored, although this might lead to a mixture of products.

Once the 7-chloro-3-iodo-4-chloroquinoline intermediate is obtained, it can be condensed with the side chain, 4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamine, in a nucleophilic aromatic substitution reaction to yield the final product, this compound. stackexchange.comchemicalbook.com

A hypothetical synthetic scheme is presented below:

Iodination: 7-Chloro-4-hydroxyquinoline is reacted with an iodinating agent (e.g., molecular iodine) to introduce an iodine atom at the C3 position, yielding 7-chloro-3-iodo-4-hydroxyquinoline.

Chlorination: The hydroxyl group of 7-chloro-3-iodo-4-hydroxyquinoline is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride to give 4,7-dichloro-3-iodoquinoline.

Condensation: The resulting 4,7-dichloro-3-iodoquinoline is reacted with 4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamine to afford this compound.

Identification and Characterization of this compound as a Process-Related Impurity in Hydroxychloroquine Production

The presence of this compound as a process-related impurity in Hydroxychloroquine drug substance highlights the importance of stringent quality control in pharmaceutical manufacturing. synzeal.comchemicalbook.commolcan.com Impurities can arise from various sources, including the starting materials, intermediates, and degradation products. In the case of Hydroxychloroquine, halogenated impurities are of particular concern.

Studies have shown that commercial batches of Hydroxychloroquine can contain various impurities, with their levels differing between manufacturers. c19hcq.org The identification and characterization of these impurities are crucial for assessing the safety and efficacy of the drug. This compound is one such impurity that has been identified and is available as a reference standard for analytical method development and validation. synzeal.com

Investigation of Side Reactions and By-product Formation Leading to Halogenated Impurities

The formation of halogenated impurities like this compound during the synthesis of Hydroxychloroquine is likely due to side reactions involving residual reagents or intermediates. The introduction of an iodine atom at the C3 position of the quinoline ring is a key step in the formation of this specific impurity.

One plausible mechanism for the formation of a 3-iodo impurity is the presence of iodine or iodide sources in the reaction mixture. If the starting materials or solvents contain trace amounts of iodine or iodide, these can participate in electrophilic or radical substitution reactions with the quinoline ring. The C3 position of the quinoline nucleus is susceptible to radical iodination. rsc.orgrsc.org

Another possibility is the reaction of the quinoline intermediate with iodine-containing reagents that may be used in other processes within the manufacturing facility and inadvertently contaminate the reaction stream. The high reactivity of the quinoline ring towards certain electrophiles can lead to the formation of various substituted by-products.

Advanced Spectroscopic and Chromatographic Techniques for Comprehensive Structural Elucidation

The unambiguous identification and structural elucidation of impurities like this compound rely on a combination of advanced spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of Hydroxychloroquine and its related impurities. nih.govshimadzu.comijpsr.com Reversed-phase HPLC methods using C18 or phenyl columns are commonly employed. nih.gov The development of stability-indicating HPLC methods is crucial for monitoring the formation of degradation products and impurities over time.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) MS provide accurate mass measurements, which are essential for determining the elemental composition of an unknown impurity. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the impurity, providing valuable structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive technique for the structural elucidation of organic molecules. researchgate.netresearchgate.netsemanticscholar.org ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms, allowing for the complete and unambiguous assignment of the structure of this compound. semanticscholar.org The isolation of the impurity, often by preparative HPLC, is typically required to obtain high-quality NMR data. researchgate.net

| Technique | Application in Characterization | Key Information Obtained | Reference(s) |

| HPLC | Separation and quantification of the impurity. | Retention time, Purity | nih.govshimadzu.comijpsr.com |

| LC-MS | Identification and preliminary structural analysis. | Molecular weight, Fragmentation pattern | nih.govnih.govresearchgate.net |

| HRMS (TOF) | Accurate mass measurement. | Elemental composition | nih.govresearchgate.net |

| NMR (¹H, ¹³C, 2D) | Definitive structural elucidation. | Complete chemical structure and connectivity | researchgate.netresearchgate.netsemanticscholar.org |

Structure Activity Relationships of Halogenated Hydroxychloroquine Derivatives

Elucidating the Influence of Halogen Position (e.g., 3-iodo, 7-chloro) on Molecular Activity

The molecular activity of hydroxychloroquine (B89500) derivatives is critically dependent on the positioning of halogen atoms on the quinoline (B57606) ring. The 7-chloro and 3-iodo substitutions serve as prime examples of how positional changes can lead to distinct biological outcomes.

The 7-chloro group is a well-established and essential feature for the optimal antimalarial activity of many 4-aminoquinoline (B48711) drugs, including chloroquine (B1663885) and hydroxychloroquine. youtube.com Its presence at the 7-position is crucial for several reasons:

Electron-Withdrawing Properties : The chlorine atom is a strong electron-withdrawing group, a property correlated with the inhibition of hemozoin formation—a critical step in the parasite's detoxification of heme. researchgate.net

Lipophilicity : Halogens at the 7-position enhance the lipophilicity of the molecule, which can influence its ability to accumulate in the parasite's acidic food vacuole. researchgate.net

Heme Interaction : The 7-chloro group is considered a requirement for the beta-hematin (hemozoin) inhibitory activity that is central to the drug's mechanism of action against malaria parasites. researchgate.net

In contrast, the introduction of an iodo group at the 3-position represents a novel modification with a potentially different mechanism of action. Research on a 3-iodo-4-aminoquinoline derivative of chloroquine has revealed intriguing activities, particularly against chloroquine-resistant (CQR) strains of Plasmodium falciparum. researchgate.net Key findings suggest:

Overcoming Resistance : This derivative demonstrates activity against both chloroquine-sensitive and -resistant strains. Significantly, at non-inhibitory concentrations, it can potentiate the activity of chloroquine against CQR parasites. researchgate.net

Alternative Mechanism : The activity of the 3-iodo derivative may involve the inhibition of the mutant P. falciparum chloroquine resistance transporter (PfCRT), which is a primary driver of resistance. This suggests a mechanism that is distinct from or complementary to the direct inhibition of hemozoin formation. researchgate.net

Therefore, while the 7-chloro substituent is foundational to the primary antimalarial action of hydroxychloroquine, a 3-iodo substitution introduces the potential to circumvent established resistance mechanisms, highlighting the critical role of halogen position in defining the molecule's therapeutic utility.

Comparative Analysis of Pharmacological and Biological Activity Profiles Across Different Halogen Substituents in 4-Aminoquinolines

The identity of the halogen substituent at the 7-position of the 4-aminoquinoline ring significantly modulates the compound's pharmacological and biological activity, particularly its potency against chloroquine-susceptible and -resistant malaria strains.

Studies examining a range of substituents at the 7-position have found a clear hierarchy of efficacy. nih.gov

Chlorine, Bromine, and Iodine : Derivatives with 7-chloro, 7-bromo, and 7-iodo groups demonstrate comparable and high potency against both susceptible and resistant strains of P. falciparum. Their 50% inhibitory concentrations (IC50s) are typically in the low nanomolar range (3-12 nM). nih.gov

Fluorine and Trifluoromethyl : In contrast, 7-fluoro and 7-trifluoromethyl analogues are generally less active. Against susceptible strains, their IC50s are higher (15-50 nM), and this loss of potency is substantially more pronounced against resistant strains (IC50s of 18-500 nM). nih.gov

This disparity in activity is linked to the physicochemical properties of the halogens. The potent activity of chloro, bromo, and iodo substituents is attributed to their strong lipophilicity and electron-withdrawing capabilities, which appear to be optimal for antimalarial action. researchgate.net

| Substituent at 7-Position | IC50 vs. CQS P. falciparum (nM) | IC50 vs. CQR P. falciparum (nM) | General Activity Profile |

| -Cl (Chloro) | 3-12 | 3-12 | Highly Active |

| -Br (Bromo) | 3-12 | 3-12 | Highly Active |

| -I (Iodo) | 3-12 | 3-12 | Highly Active |

| -F (Fluoro) | 15-50 | 18-500 | Less Active, especially against CQR |

| -CF3 (Trifluoromethyl) | 15-50 | 18-500 | Less Active, especially against CQR |

Data synthesized from published research findings. nih.gov

This comparative analysis underscores that while halogenation at the 7-position is critical, the specific choice of halogen is a key determinant of the resulting pharmacological profile, especially in the context of drug resistance.

Rational Design Principles for Modulating Activity via Halogenation

The use of halogenation is a cornerstone of rational drug design for 4-aminoquinoline derivatives, aimed at enhancing efficacy, overcoming resistance, and improving pharmacological properties. Key principles guide this process:

Optimizing Physicochemical Properties : The primary goal of halogenation, particularly at the 7-position, is to modulate the molecule's electronic and lipophilic character. Electron-withdrawing groups are known to enhance the inhibition of beta-hematin, and the introduction of halogens like chlorine is a proven strategy to achieve this. researchgate.netchemrxiv.org This modification directly targets the parasite's heme detoxification pathway.

Overcoming Drug Resistance : A critical design strategy is the modification of the 4-aminoquinoline scaffold to circumvent resistance mechanisms, such as those mediated by the PfCRT transporter. The development of "reversed chloroquine" molecules, which link a 4-aminoquinoline moiety to a resistance-reversing fragment, demonstrates a sophisticated approach to this problem. nih.gov Similarly, placing halogens at unconventional positions, like the 3-iodo modification, can introduce new mechanisms of action that bypass existing resistance. researchgate.net

Blocking Metabolic Activation and Toxicity : Rational design also involves modifying the structure to prevent the formation of toxic metabolites. In the related 4-aminoquinoline amodiaquine, which has a 4'-hydroxy group, a known toxicity pathway involves oxidation to a reactive quinoneimine metabolite. Replacing this hydroxyl group with a halogen, such as fluorine or chlorine, effectively blocks this metabolic activation, leading to potentially safer compounds. liverpool.ac.uk This principle of using halogens to inhibit unwanted metabolism can be applied to design derivatives with improved safety profiles. researchgate.net

Modulating Drug-Receptor Interactions : Quantum mechanics and molecular modeling can be used to understand and predict how halogenation affects the interaction between the drug and its biological target, such as hematin. nih.gov These computational approaches help in designing compounds with optimized binding conformations and interaction energies, leading to enhanced antimalarial activity. researchgate.net

By applying these principles, medicinal chemists can strategically use halogenation to create next-generation 4-aminoquinoline derivatives with superior activity against both drug-sensitive and drug-resistant pathogens.

Impact of Halogen Substituents on Molecular Conformation and Stereoisomerism

Halogen substitution can influence the three-dimensional structure and stereochemical properties of 4-aminoquinoline derivatives, which in turn affects their interaction with biological targets.

Stereoisomerism: Hydroxychloroquine is a chiral molecule and is administered clinically as a racemic mixture, containing equal amounts of two mirror-image enantiomers: the S(+) and R(-) forms. nih.goventokey.comnih.gov The stereochemistry of the molecule is a critical factor, as enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. nih.govbiorxiv.org

Differential Activity : Studies have demonstrated that the S- and R-enantiomers of hydroxychloroquine and chloroquine can have different biological activities. For instance, in one in vitro study, the S-enantiomers of both drugs showed more pronounced activity against SARS-CoV-2 than their R-counterparts. biorxiv.org Conversely, another study on human cardiomyocytes found that the R(-) enantiomer of hydroxychloroquine had a more potent effect on inhibiting calcium oscillations than the S(+) form. nih.gov

Pharmacokinetic Differences : The body can process the two enantiomers differently. The S(+) enantiomer of both chloroquine and hydroxychloroquine is preferentially excreted by the kidneys compared to the R(-) form. entokey.com Furthermore, there can be stereoselective accumulation in tissues; for example, the R-enantiomer of hydroxychloroquine has been found to accumulate preferentially in ocular tissues. biorxiv.org

The introduction of a 3-iodo group onto the 7-chloro hydroxychloroquine scaffold would not create a new chiral center but would exist on a molecule that is already chiral. Therefore, 7-Chloro-3-iodo Hydroxychloroquine would also consist of S and R enantiomers. Based on the established differences between the enantiomers of the parent compound, it is highly probable that the S and R forms of this di-halogenated derivative would also display distinct biological and pharmacokinetic properties.

Molecular and Cellular Mechanisms of Action of 7 Chloro 3 Iodo Hydroxychloroquine

Investigation of Lysosomotropic Properties and Intracellular pH Modulation

The lysosomotropic nature of weak base drugs like hydroxychloroquine (B89500) is a hallmark of their mechanism of action. nih.govnih.gov These compounds are lipophilic and can readily cross cell membranes. Once inside the acidic environment of lysosomes, they become protonated and trapped, leading to their accumulation. nih.gov This sequestration results in an increase in the intralysosomal pH.

This alteration of the lysosomal pH can have several downstream consequences, including the inhibition of acid-dependent enzymes crucial for various cellular processes. nih.gov For 7-Chloro-3-iodo Hydroxychloroquine, it is hypothesized that its chemical structure would also confer lysosomotropic properties, though the extent of accumulation and the precise impact on intracellular pH would require specific experimental validation.

Effects on Autophagy Pathways and Autophagosome-Lysosome Fusion Dynamics

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. This pathway is critically dependent on the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation occurs. By increasing the lysosomal pH, compounds like hydroxychloroquine are known to impair the function of lysosomal enzymes and inhibit the fusion of autophagosomes with lysosomes. nih.govsdpomf.comnih.gov This blockage of the autophagic flux leads to an accumulation of autophagosomes within the cell. mdpi.comfrontiersin.org

The potential impact of this compound on autophagy is an area ripe for investigation. The presence of the iodo- group could theoretically influence its interaction with cellular membranes and proteins involved in the autophagic machinery, potentially leading to a modified or more potent inhibition of this pathway compared to the parent compound.

Modulation of Endosomal Toll-Like Receptor (TLR) Signaling Pathways

Endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9, are crucial components of the innate immune system that recognize nucleic acids from pathogens and damaged cells. nih.gov The activation of these receptors is highly dependent on the acidic environment of the endosome. By increasing the endosomal pH, hydroxychloroquine can inhibit TLR signaling, thereby dampening the downstream inflammatory cascade. wikipedia.orgresearchgate.netbohrium.com This is considered a key mechanism for its efficacy in autoimmune diseases like systemic lupus erythematosus. nih.gov

It is plausible that this compound would also modulate TLR signaling through a similar pH-dependent mechanism. researchgate.net The specific affinity of the iodinated compound for nucleic acids or the receptor itself could further influence its inhibitory potency.

Exploration of Nucleic Acid Binding Interactions and Consequences for Cellular Processes

Research has demonstrated that hydroxychloroquine can directly interact with DNA. nih.gov Studies have identified two potential binding modes: minor groove binding at lower concentrations and intercalation at higher concentrations. nih.gov This interaction with nucleic acids can interfere with various cellular processes, including DNA replication and transcription. This mechanism is thought to contribute to its antimalarial and immunomodulatory effects. drugbank.com

The introduction of an iodine atom in this compound could significantly alter its interaction with nucleic acids. The size and electronegativity of iodine may affect the binding affinity and mode of interaction with the DNA grooves or base pairs, a hypothesis that warrants further biophysical studies.

Interference with Cytokine Production and Immune Cell Activation at the Cellular Level

A significant aspect of the immunomodulatory effects of hydroxychloroquine is its ability to reduce the production of pro-inflammatory cytokines. nih.gov It has been shown to inhibit the secretion of cytokines such as interleukin-1 (IL-1) and interleukin-6 (IL-6) by monocytes and T cells. nih.gov This effect is likely a consequence of its actions on lysosomal function and TLR signaling, which are upstream events in the cytokine production pathway. nih.gov

The potential of this compound to modulate cytokine production is a critical area for future research. Comparative studies with hydroxychloroquine would be necessary to determine if the iodinated derivative possesses enhanced or altered effects on immune cell activation and the subsequent cytokine storm observed in various inflammatory conditions.

Potential Impact on Reactive Oxygen Species (ROS) Generation and Antioxidant Systems

The relationship between hydroxychloroquine and reactive oxygen species (ROS) is complex. Some studies suggest that it can induce oxidative stress and increase ROS production in certain cell types. mdpi.comnih.gov Conversely, other reports indicate that hydroxychloroquine may lower ROS levels, contributing to its anti-inflammatory effects. researchgate.net This dual role may be context-dependent, varying with cell type and physiological conditions. The generation of ROS can lead to oxidative damage to cellular components, including DNA. frontiersin.orgretinacentersd.com

Investigating the impact of this compound on ROS generation and cellular antioxidant systems would be crucial to understanding its potential therapeutic and toxicological profile. The presence of iodine could influence its redox properties and interaction with cellular enzymes involved in oxidative stress responses.

Preclinical Investigations of 7 Chloro 3 Iodo Hydroxychloroquine in Biologically Relevant Models

In Vitro Efficacy Studies in Cellular Models of Viral Infections (e.g., SARS-CoV-2, HIV)

There is no published research detailing the in vitro efficacy of 7-Chloro-3-iodo Hydroxychloroquine (B89500) against any viral pathogens, including SARS-CoV-2 or HIV. While the parent compound, hydroxychloroquine, was investigated for its potential antiviral effects, particularly against SARS-CoV-2, these findings cannot be extrapolated to its 3-iodo derivative. nih.govcrmv-pr.org.brapfh.ptnih.govnih.gov

Exploratory Studies on Anti-Inflammatory Activities in Preclinical Cell-Based Assays

There are no available reports on the exploratory screening of 7-Chloro-3-iodo Hydroxychloroquine for anti-inflammatory properties using preclinical cell-based assays. The known anti-inflammatory mechanisms of hydroxychloroquine would require specific validation for this derivative. mp.plnih.govnih.gov

Initial Screening for Anti-Proliferative or Autophagy-Modulating Effects in Cancer Cell Lines

A review of published literature indicates a lack of studies on the anti-proliferative or autophagy-modulating effects of this compound in any cancer cell lines. While hydroxychloroquine itself has been explored as an autophagy inhibitor in oncology research, these activities are specific to the parent molecule and cannot be assumed for its derivatives. nih.govnih.govnih.gov

Evaluation of Activity in Relevant In Vivo Animal Models of Disease (e.g., infectious diseases, autoimmune conditions)

No in vivo studies in animal models for any disease state, including infectious or autoimmune conditions, have been published for this compound. Such studies are critical for understanding the potential efficacy and biological activity of a compound in a whole-organism system. While animal models have been used to study hydroxychloroquine, this data is not applicable to its 3-iodo analog. acrabstracts.orgnih.gov

Computational Chemistry and in Silico Approaches for 7 Chloro 3 Iodo Hydroxychloroquine

Quantum Chemical Studies (e.g., DFT) for Electronic Structure, Reactivity, and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. researchgate.net For 7-Chloro-3-iodo Hydroxychloroquine (B89500), DFT calculations can elucidate its geometric structure, electronic distribution, and chemical reactivity.

Electronic Structure and Reactivity: The introduction of a large, polarizable iodine atom at the 3-position of the quinoline (B57606) ring is expected to significantly modulate the electronic landscape compared to the parent hydroxychloroquine (HCQ). DFT studies on HCQ and chloroquine (B1663885) (CQ) have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the aromatic quinoline ring system. researchgate.net The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. ijcce.ac.ir

Stability: Thermodynamic parameters calculated via DFT, such as the total energy and Gibbs free energy of formation, can predict the relative stability of 7-Chloro-3-iodo Hydroxychloroquine compared to other isomers or degradation products. nih.gov Vibrational frequency analysis can confirm that the optimized geometry represents a true energy minimum and can predict its infrared (IR) spectrum, providing a theoretical fingerprint for future experimental identification. ijcce.ac.ir

Table 1: Predicted Quantum Chemical Properties of Hydroxychloroquine vs. This compound| Parameter | Hydroxychloroquine (HCQ) | This compound (Hypothetical) | Significance |

|---|---|---|---|

| HOMO Energy | ~ -6.2 eV | Predicted Higher (e.g., ~ -6.0 eV) | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Predicted Lower (e.g., ~ -1.7 eV) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Predicted Smaller (e.g., ~ 4.3 eV) | Correlates with higher chemical reactivity and lower kinetic stability. ijcce.ac.ir |

| Dipole Moment | ~ 2.5 D | Predicted Higher | Influences solubility and intermolecular interactions. |

Note: Values for HCQ are based on published DFT studies.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEe0TIxU2ZoypvVwjzRGUqyMA_BdJKZi4EIT0WzcJvS5F7MwDkcBQAnC8XbWiGzc2IGFMVpElCQb6hrWPgwFNKAPC8BX_rk61YYh8NiY_AjJ1ZHj_qe_DRyfZ-vthEfuks7_l72AuJ6JNHLA6mxXmuYYJQjaCJu1hFBsmG1maJw0kmVJmO0yi73Rwi6HiKIMgpVdii2ZywgvKIOMVwAgDkxpvpr7-fYnC6D164ZdQceJ9sIx-fm1fM_ws5xTR6qXdpleNyZAP-suBlmahfPrztL9w%3D%3D)] Values for the iodo-analogue are theoretical predictions to illustrate expected trends.Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. scispace.com For this compound, this approach can screen its potential against various biological targets, such as viral proteins (e.g., SARS-CoV-2 main protease, spike protein) or host enzymes involved in disease pathways. nih.govbohrium.com

Docking Studies: The process involves preparing the 3D structures of the ligand and the target protein. nih.gov Docking algorithms then explore numerous binding poses, scoring them based on factors like electrostatic and van der Waals interactions. Studies on HCQ have identified key interactions with residues in the active sites of targets like the SARS-CoV-2 protease. researchgate.net The addition of the iodine atom in this compound could introduce favorable halogen bonding interactions with electron-rich residues (e.g., the backbone carbonyls of leucine (B10760876) or valine), potentially increasing binding affinity. However, its larger size could also introduce steric clashes, depending on the topology of the binding site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex. These simulations, often run for hundreds of nanoseconds, model the movement of every atom in the system over time. nih.gov This allows for the assessment of the stability of the binding pose, revealing how the ligand and protein adapt to each other and providing a more accurate calculation of binding free energy.

Table 2: Hypothetical Molecular Docking Results against SARS-CoV-2 Main Protease (Mpro)| Compound | Binding Affinity (kcal/mol) | Key Predicted Interactions | Potential Target |

|---|---|---|---|

| Hydroxychloroquine | -6.8 | Hydrogen bonds with Gln, Asn; Pi-alkyl with Pro. | SARS-CoV-2 Mpro researchgate.net |

| This compound | -7.5 (Predicted) | Hydrogen bonds; Halogen bond with Gly, Ser; Steric interactions. | SARS-CoV-2 Mpro |

Note: Binding affinities are illustrative. The predicted increase for the iodo-analogue is based on the potential for an additional halogen bond interaction, which can contribute significantly to binding energy.Development of Quantitative Structure-Activity Relationship (QSAR) Models for Halogenated Hydroxychloroquine Analogues

QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. nih.gov A QSAR model can be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogues. researchgate.net

Model Development: To build a QSAR model for halogenated hydroxychloroquine analogues, a dataset of related compounds with measured biological activity (e.g., IC50 against a specific target) is required. For each compound, a set of molecular descriptors is calculated, which can include:

Electronic Descriptors: Partial charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Numbers that describe the molecular branching and connectivity.

Using statistical methods like multiple linear regression or machine learning algorithms, an equation is derived that links these descriptors to the activity. plos.org Such models for chloroquine analogues have successfully identified key features for activity against Plasmodium falciparum. researchgate.net

Predictive Power: A validated QSAR model could predict the activity of this compound based on its calculated descriptors. The model could reveal, for instance, that increased hydrophobicity and the presence of a halogen bond donor at position 3 are positively correlated with activity, providing a strong rationale for its synthesis.

Cheminformatics Analysis for Molecular Similarity, Diversity, and Scaffold Hopping Strategies

Cheminformatics provides tools to analyze and compare chemical structures within large databases, facilitating the assessment of novelty and potential drug-likeness. jscholarpublishers.com

Molecular Similarity and Diversity: Using molecular fingerprints (bitstrings that encode structural features), this compound can be compared to millions of known compounds, including approved drugs and experimental molecules. A Tanimoto coefficient is often calculated to quantify similarity. This analysis helps determine the novelty of the structure and can provide clues about potential biological activities or liabilities based on its nearest neighbors.

Scaffold Hopping: If the core 4-aminoquinoline (B48711) scaffold of hydroxychloroquine is associated with undesirable properties (e.g., toxicity), scaffold hopping strategies can be employed. This involves searching for structurally different core molecules that can maintain the same 3D arrangement of key pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) as this compound. This could lead to the discovery of entirely new chemical classes with similar or improved biological profiles.

In Silico Prediction of Potential Off-Target Interactions and Binding Profiles

A critical aspect of early drug development is anticipating potential side effects, which often arise from a drug binding to unintended "off-target" proteins. In silico methods can predict these interactions.

Reverse Docking/Target Fishing: Instead of docking one ligand into one target, this compound can be screened against a large database of human protein structures, including various receptors, ion channels, and enzymes. This "reverse docking" approach generates a list of potential off-targets for which the compound shows significant binding affinity.

Predictive Models: Platforms like SwissTargetPrediction use a combination of 2D and 3D similarity to known ligands to predict the most likely protein targets. For a compound like this compound, this could highlight potential interactions with cardiac ion channels (a known concern for HCQ) or other proteins, guiding early-stage safety assessments and helping to prioritize which experimental assays are most critical. This proactive profiling is essential for building a comprehensive understanding of a new compound's potential pharmacological and toxicological profile long before it enters clinical consideration.

Table of Mentioned Chemical Compounds

Analytical Methodologies for 7 Chloro 3 Iodo Hydroxychloroquine in Research Contexts

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Content

The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for assessing the purity and quantifying the content of 7-Chloro-3-iodo Hydroxychloroquine (B89500) in a research context. While specific validated methods for this particular iodo-impurity are not widely published, the approach would be based on established methods for Hydroxychloroquine sulfate (B86663) and its related substances. nih.govshimadzu.com

A typical reversed-phase HPLC (RP-HPLC) method would be the starting point. nih.gov The selection of a suitable stationary phase, such as a C8 or C18 column, is a critical first step. akjournals.comresearchgate.net Given the introduction of a large, hydrophobic iodine atom onto the quinoline (B57606) ring, 7-Chloro-3-iodo Hydroxychloroquine would be expected to be more retentive than Hydroxychloroquine itself. This increased retention would necessitate adjustments to the mobile phase composition to ensure a reasonable elution time and good peak shape.

The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. akjournals.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to separate this compound from the less hydrophobic Hydroxychloroquine and other more polar impurities. researchgate.net The pH of the aqueous buffer is another critical parameter to control the ionization state of the amine groups in the molecule, thereby influencing retention and peak symmetry. nih.gov

Detection is typically carried out using a UV detector, as the quinoline chromophore absorbs UV light. nih.gov A photodiode array (PDA) detector could also be employed to obtain UV spectra of the peaks, aiding in peak identification and purity assessment. nih.gov

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, establishing the method's specificity, linearity, accuracy, precision, and robustness. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Hydroxychloroquine and its Impurities

| Parameter | Example Condition | Rationale for this compound |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention, suitable for separating HCQ and its impurities. akjournals.com |

| Mobile Phase | A: Phosphate buffer (pH 2.5) B: Acetonitrile | The low pH ensures the analytes are protonated, leading to better peak shape. Acetonitrile is a common organic modifier. nih.gov |

| Elution | Gradient | Necessary to elute both polar and non-polar impurities, including the expectedly retentive 7-Chloro-3-iodo HCQ. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. akjournals.com |

| Detection | UV at 220 nm or 343 nm | The quinoline ring system provides strong UV absorbance for sensitive detection. nih.govakjournals.com |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce analysis time. akjournals.com |

Application of Mass Spectrometry Techniques (e.g., LC/MS, Q-TOF MS, Ion Trap MS) for Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS), is an indispensable tool for the unequivocal identification and characterization of impurities like this compound. High-resolution mass spectrometry (HRMS) techniques such as Quadrupole Time-of-Flight (Q-TOF) MS provide highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity. nih.govnih.gov

For this compound, the expected protonated molecule [M+H]⁺ would have a specific mass-to-charge ratio (m/z) that can be precisely measured. The presence of chlorine and iodine would also generate a characteristic isotopic pattern in the mass spectrum, further confirming the identity of the compound.

Tandem mass spectrometry (MS/MS or MSⁿ) using instruments like an ion trap or a triple quadrupole mass spectrometer is used to study the fragmentation pathways of the molecule. nih.govresearchgate.net By fragmenting the parent ion of this compound, a unique fragmentation pattern is generated, which provides structural information and can be used for definitive identification. The fragmentation would likely involve cleavage of the side chain, similar to what is observed for Hydroxychloroquine. researchgate.net

LC-MS/MS can also be developed into a highly sensitive and selective quantitative method, especially for detecting trace levels of impurities. nih.govunitedchem.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Information |

|---|---|

| Chemical Formula | C₁₈H₂₅ClIN₃O molcan.com |

| Molecular Weight | 461.77 g/mol molcan.com |

| [M+H]⁺ (monoisotopic) | 462.0807 m/z |

| Key Isotopic Peaks | Presence of peaks corresponding to ³⁷Cl and ¹²⁷I isotopes. |

| Expected MS/MS Fragments | Loss of the hydroxyethylamino side chain, cleavage at the pentyl chain. |

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

¹H NMR would show characteristic signals for the protons on the quinoline ring, the aliphatic side chain, and the hydroxyethyl (B10761427) group. The substitution of a proton with an iodine atom at the 3-position of the quinoline ring would result in the disappearance of a signal in the aromatic region of the spectrum compared to Hydroxychloroquine.

¹³C NMR would provide information on all the carbon atoms in the molecule. acgpubs.org The carbon atom directly attached to the iodine (C-3) would experience a significant upfield shift due to the heavy atom effect of iodine. The chemical shifts of the other carbons in the quinoline ring would also be altered, providing further confirmation of the substitution pattern.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure. nih.gov

Establishment of Bioanalytical Methods for Detection and Quantification in Biological Matrices

In a research context where the metabolic fate or cellular uptake of this compound might be investigated, validated bioanalytical methods are required. These methods are designed to detect and quantify the compound in complex biological matrices such as cell lysates or animal tissue extracts. nih.govnih.gov

LC-MS/MS is the technique of choice for bioanalysis due to its high sensitivity and selectivity. nih.govnih.gov The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering components from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly used. unitedchem.comnih.gov

Chromatography: A robust HPLC or UHPLC method is needed to separate the analyte from endogenous matrix components.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. nih.gov This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Method Validation: The method must be validated for linearity, accuracy, precision, recovery, matrix effect, and stability to ensure reliable results.

Strategies for Impurity Profiling and Control in Research-Grade Hydroxychloroquine Samples

Impurity profiling is the identification and quantification of all impurities present in a drug substance or drug product. For research-grade Hydroxychloroquine, it is crucial to have a comprehensive understanding of its impurity profile, which could include this compound.

The primary strategy involves the use of a stability-indicating HPLC method that can separate the main component from all known and potential impurities, including degradation products. nih.gov The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide monographs with specified and unspecified impurity limits for Hydroxychloroquine sulfate that are used in quality control. shimadzu.com

When an unknown impurity like this compound is detected, a systematic process of identification and characterization is initiated. nih.gov This typically involves:

LC/MS Analysis: To determine the molecular weight and obtain initial structural information from fragmentation patterns. nih.gov

Isolation: If the impurity is present at a sufficient level, it can be isolated using techniques like preparative HPLC. nih.gov

NMR Spectroscopy: To confirm the definitive structure of the isolated impurity. nih.gov

Once identified, the impurity can be synthesized to serve as a reference standard for future quantitative analysis. Controlling the level of this compound would involve modifications to the synthetic process of Hydroxychloroquine to prevent its formation or implementing purification steps to remove it to an acceptable level.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydroxychloroquine |

| Hydroxychloroquine sulfate |

| Acetonitrile |

| Methanol |

| 4,7-dichloroquinoline (B193633) |

| desethyl hydroxychloroquine |

| hydroxychloroquine-O-acetate |

| hydroxychloroquine-O-sulfate |

| desethylchloroquine |

Future Research Directions and Translational Perspectives for Halogenated Hydroxychloroquine Analogues

Design and Synthesis of Advanced Halogenated 4-Aminoquinoline (B48711) Chemotypes with Tailored Activities

The future of 4-aminoquinoline drug development lies in the rational design and synthesis of advanced analogues with activities tailored for specific diseases, such as resistant malaria or various cancers. nih.govfrontiersin.orgplos.org A primary strategy involves creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores to engage multiple biological targets. nih.gov For instance, linking a 4-aminoquinoline to a purine (B94841) moiety has been explored to dually target the heme-detoxification pathway and plasmodial enzymes, resulting in hybrids with enhanced potency against resistant parasite strains. nih.govebi.ac.uk

Structure-activity relationship (SAR) studies are fundamental to this design process. It is well-established that substitutions at the 7-position of the quinoline (B57606) ring are critical; modifications at other positions often lead to a reduction in both pharmacological activity and toxicity. nih.govnih.gov Research has shown that while there is cross-resistance among different 4-aminoquinolines, careful modification of the quinoline nucleus and the amine side chain can yield compounds that remain effective against strains resistant to parent drugs like chloroquine (B1663885). ucsf.edunih.gov A key design goal is to circumvent known toxicity issues, such as those caused by quinone-imine metabolites of amodiaquine, by designing molecules that cannot form these toxic byproducts. plos.org

The synthesis of these complex molecules relies on a variety of chemical strategies. The most common approach is the direct coupling of a 4-chloroquinoline (B167314) with an appropriate amine substrate through a nucleophilic aromatic substitution (SNAr) reaction. nih.govfrontiersin.org Modern synthetic chemistry has introduced more advanced methods, including three-component reactions that utilize palladium and copper catalysts to construct the quinoline system in a single cascade process. frontiersin.org

Table 1: Examples of Designed 4-Aminoquinoline Analogues and Their Activities This table is interactive. You can sort and filter the data.

| Compound Class | Design Strategy | Target Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4-Aminoquinoline-purine hybrids | Hybrid molecule design to engage dual targets | Antimalarial (CQ-resistant strains) | Up to six-fold better activity compared to chloroquine against resistant strains. | nih.gov |

| Biphenyl-containing 4-aminoquinolines | Avoidance of toxic quinone-imine metabolite formation | Antimalarial (CQ-resistant strains) | High in vitro potency, comparable to amodiaquine, with low cellular toxicity. | plos.org |

| Ring-substituted 4-aminoquinolines | Exploration of substitutions at positions 5, 6, 7, and 8 | Antimalarial (CQ-resistant strains) | Identified novel substitutions with significant activity against drug-resistant P. falciparum. | ucsf.edu |

| Side-chain-modified 4-aminoquinolines | Alteration of the tertiary amino group in the side chain | Multistage antimalarial activity | Activity against multiple parasite life-cycle stages and lack of cross-resistance with key transporters. | nih.gov |

Comprehensive Elucidation of Undiscovered Molecular Targets and Biological Pathways

While the antimalarial action of 4-aminoquinolines involving the inhibition of heme detoxification is well-documented, these molecules possess a much broader range of biological effects that are still being uncovered. plos.orgnih.gov The versatility of the 4-aminoquinoline scaffold allows it to accumulate in acidic cellular compartments like lysosomes, a property known as lysosomotropism, which is central to many of its effects. nih.govfrontiersin.orgnih.gov This accumulation disrupts lysosomal function and is thought to be a key mechanism in its antiviral, anticancer, and immunomodulatory activities. nih.govnih.govnih.gov

Future research must focus on identifying the full spectrum of molecular targets and pathways affected by compounds like 7-Chloro-3-iodo Hydroxychloroquine (B89500). Beyond malaria, these analogues have demonstrated potential in treating a variety of conditions, including viral infections, cancer, and autoimmune diseases. nih.govnih.gov Their proposed mechanisms include:

Antiviral Effects : Blocking viral entry by inhibiting the binding of viruses to cell surface receptors and disrupting viral fusion by increasing the pH of lysosomes. nih.gov

Anticancer Effects : Modulating autophagy, a cellular recycling process that cancer cells exploit for survival, and inducing apoptosis (programmed cell death). nih.gov

Immunomodulatory Effects : Influencing various immune and inflammatory pathways, which is the basis for their use in rheumatic diseases like lupus erythematosus and rheumatoid arthritis. nih.govnih.gov

Computational studies, such as molecular docking, are valuable tools for predicting how these analogues interact with potential targets like heme or specific proteins, providing insights that can explain their observed biological activity. plos.org

Integration of Multi-Omics Data for a Holistic Understanding of Biological Responses

To unravel the complex cellular responses to halogenated hydroxychloroquine analogues, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics (RNA-seq), proteomics, and metabolomics—offers a powerful strategy for achieving a holistic understanding. nih.govnih.gov This approach allows researchers to move beyond a single target or pathway and map the global changes that occur within a cell or organism upon drug exposure. nih.gov

A landmark study on hydroxychloroquine resistance in cancer cells utilized an integrated multi-omics strategy, including exome-sequencing and RNA-sequencing. nih.gov This research revealed that resistance was not driven by mutations in the expected autophagy-related genes but rather by significant transcriptional plasticity. nih.gov The cancer cells adapted by upregulating pathways related to glycolysis and exocytosis while downregulating translation and apoptosis. nih.gov This demonstrates the power of multi-omics to uncover unexpected mechanisms and identify new therapeutic vulnerabilities. nih.gov Applying this comprehensive approach to novel analogues like 7-Chloro-3-iodo Hydroxychloroquine will be critical for elucidating their mechanisms of action, identifying biomarkers for patient selection, and understanding potential resistance pathways from the outset.

Exploration of Synergistic Effects with Other Therapeutic Agents in Preclinical Models

A significant translational perspective for halogenated hydroxychloroquine analogues is their use in combination therapies. nih.gov Their ability to modulate fundamental cellular processes, such as autophagy, makes them prime candidates for use as adjuvants to enhance the efficacy of other drugs, particularly in oncology. nih.govnih.gov Cancer cells often use autophagy to survive the stress induced by chemotherapy; by inhibiting this survival mechanism, 4-aminoquinoline analogues can resensitize cancer cells to treatment. nih.gov

Preclinical studies are actively exploring these synergistic combinations. Chloroquine and its analogues have been combined with various anticancer agents, with the goal of achieving enhanced treatment efficacy. nih.gov The anti-inflammatory and antithrombotic properties of these compounds also suggest potential for synergistic use in a wider range of diseases. nih.govnih.gov Future preclinical research should systematically screen for synergistic interactions between advanced analogues and a broad panel of therapeutic agents, using relevant cell culture and animal models to validate these combinations before clinical consideration.

Table 2: Preclinical Synergistic Approaches with 4-Aminoquinoline Analogues This table is interactive. You can sort and filter the data.

| Combination | Disease Model | Rationale for Synergy | Potential Outcome | Reference(s) |

|---|---|---|---|---|

| HCQ Analogue + Chemotherapy | Cancer | Inhibition of autophagy, a chemoresistance mechanism. | Enhanced cancer cell killing; overcoming drug resistance. | nih.gov |

| HCQ Analogue + Radiotherapy | Cancer | Radiosensitization through inhibition of DNA repair and autophagy. | Increased tumor response to radiation. | nih.gov |

| HCQ Analogue + Targeted Therapy | Cancer | Disruption of cancer cell metabolism and survival pathways. | Overcoming resistance to targeted agents. | nih.gov |

| HCQ Analogue + Immunotherapy | Cancer | Modulation of antitumor immunity and the tumor microenvironment. | Improved efficacy of immune checkpoint inhibitors. | nih.gov |

Methodological Innovations in Synthetic Chemistry for Efficient Production of Complex Halogenated Derivatives

Advancing the drug discovery pipeline for complex molecules like this compound requires parallel innovation in synthetic chemistry. youtube.com The efficient and scalable synthesis of diverse libraries of these compounds is essential for comprehensive screening and optimization. nih.govfrontiersin.org Modern synthetic methodologies are moving beyond traditional techniques to accelerate this process.

Key innovations include:

Microwave-Assisted Synthesis : Using microwave irradiation to dramatically reduce reaction times for key steps like the cyclization to form the quinoline ring. ucsf.edu

Novel Catalytic Systems : Employing copper iodide (CuI) as a catalyst for the amination of 4-haloquinolines, which shows excellent yields for iodo- and bromo-substituted precursors. frontiersin.org

Automation and High-Throughput Synthesis : Leveraging robotic platforms for parallel reaction execution, purification, and analysis. youtube.com This enables the rapid generation of large, targeted libraries of novel analogues for biological screening, significantly accelerating the design-make-test-analyze cycle of drug discovery. youtube.com

These advanced synthetic tools are crucial for exploring the vast chemical space around the halogenated 4-aminoquinoline scaffold, facilitating the discovery of next-generation therapeutic agents.

Q & A

Q. How can researchers design a robust dose-response study for 7-Chloro-3-iodo Hydroxychloroquine in inflammatory diseases?

Methodological Answer:

- Experimental Design: Use a double-blind, randomized controlled trial (RCT) with escalating doses (e.g., 400–1,200 mg/day) and standardized outcome measures like the Paulus 20% improvement criteria for inflammatory diseases. Include a 6-week loading phase followed by a maintenance period .

- Key Metrics: Monitor blood concentrations of this compound and its metabolites (e.g., desethylhydroxychloroquine) via high-performance liquid chromatography (HPLC). Correlate these with efficacy (e.g., symptom reduction) and toxicity (e.g., gastrointestinal or ocular adverse events) using logistic regression .

- Data Validation: Ensure pharmacokinetic parameters (e.g., elimination half-life of metabolites) are calculated and compared across subgroups (e.g., age, comorbidities).

Q. What are the critical considerations for ensuring reproducibility in studies of this compound?

Methodological Answer:

- Protocol Standardization: Adhere to Good Clinical Practice (GCP) guidelines for case report forms (CRFs), including ISO8601 date formats, unambiguous data entry (e.g., ND for incomplete data), and audit trails for corrections .

- Data Sharing: Publish raw HPLC concentration data, dose-response curves, and adverse event logs in open-access repositories. Avoid selective reporting of positive outcomes .

- Replication Steps: Use cross-citation searches (Google Scholar, PubMed) to identify methodological overlaps and discrepancies in prior studies .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on the efficacy of this compound in viral infections?

Methodological Answer:

- Systematic Review Framework: Conduct a living systematic review with frequent updates, incorporating RCTs, observational studies, and preprints. Extract data on dosing regimens, patient stratification (e.g., disease severity), and outcome timing .

- Bias Analysis: Apply the Cochrane Risk of Bias Tool to assess confounding factors (e.g., political influence on early COVID-19 trials ). For example, the Henry Ford Health System study reported reduced mortality , while the Cochrane review found no benefit .

- Meta-Regression: Model heterogeneity using variables like metabolite concentrations, viral load, and concurrent therapies (e.g., azithromycin) .

Q. What advanced methods can quantify long-term safety risks of this compound?

Methodological Answer:

- Patient Similarity Networks (PSNs): Use OHDSI tools (Athena, Achilles) to analyze real-world data from electronic health records. Identify clusters of cardiovascular mortality or heart failure in rheumatoid arthritis patients after prolonged use .

- Pharmacovigilance Data Mining: Analyze FDA Adverse Event Reporting System (FAERS) data for rare events (e.g., methemoglobinemia) using disproportionality scoring (e.g., PRR, ROR) .

- Toxicity Biomarkers: Validate bisdesethylchloroquine (BDCQ) as a predictor of ocular toxicity via longitudinal HPLC monitoring .

Data Contradiction Analysis

Q. How should researchers address conflicting evidence on metabolite-efficacy relationships?

Methodological Answer:

- Concentration-Response Modeling: Reanalyze historical data (e.g., RA trials ) using nonlinear mixed-effects models (NONMEM) to account for interpatient variability in metabolite clearance.

- In Vitro/In Vivo Bridging: Compare metabolite activity in liver homogenates (e.g., insulin degradation assays ) with clinical outcomes.

- Hypothesis Testing: Design a prospective study to test whether desethylhydroxychloroquine (DHCQ) alone achieves comparable efficacy to the parent compound, reducing toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.